molecular formula C15H18ClFN4O3 B12411571 Enoxacin-d8 (hydrochloride)

Enoxacin-d8 (hydrochloride)

Cat. No.: B12411571
M. Wt: 364.83 g/mol
InChI Key: ODOAWCIYUUFLHN-JCYLEXHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enoxacin-d8 (hydrochloride) is a deuterium-labeled derivative of Enoxacin, a fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Enoxacin. The deuterium labeling allows for more precise tracking and quantification in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enoxacin-d8 (hydrochloride) involves the incorporation of deuterium into the Enoxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Enoxacin, followed by deuterium exchange reactions under controlled conditions to produce Enoxacin-d8. The final product is then converted to its hydrochloride salt form for stability and solubility .

Industrial Production Methods: Industrial production of Enoxacin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the synthesis and confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: Enoxacin-d8 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Enoxacin-d8 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Enoxacin-d8 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and repairing their DNA, leading to cell death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in biological systems .

Comparison with Similar Compounds

Uniqueness of Enoxacin-d8 (hydrochloride): The primary uniqueness of Enoxacin-d8 (hydrochloride) lies in its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling provides a distinct advantage in tracking the compound’s distribution and metabolism in biological systems, making it a valuable tool in scientific research .

Properties

Molecular Formula

C15H18ClFN4O3

Molecular Weight

364.83 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H17FN4O3.ClH/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H/i3D2,4D2,5D2,6D2;

InChI Key

ODOAWCIYUUFLHN-JCYLEXHWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H].Cl

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.Cl

Origin of Product

United States

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